Ethyl 6-oxopiperidine-3-carboxylate

Opioid Pharmacology G Protein-Coupled Receptors Pain Management

Ethyl 6-oxopiperidine-3-carboxylate (CAS 146059-76-9, C₈H₁₃NO₃, MW 171.19) is a chiral piperidine carboxylate ester featuring a 6-oxo lactam ring and an ethyl ester at the 3-position. The compound serves as a versatile intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly in programs targeting mu-opioid receptors and P2X3 purinoceptors.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 146059-76-9
Cat. No. B1339317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-oxopiperidine-3-carboxylate
CAS146059-76-9
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(=O)NC1
InChIInChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h6H,2-5H2,1H3,(H,9,10)
InChIKeyGWORLJZWUFKLLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-oxopiperidine-3-carboxylate (CAS 146059-76-9) Procurement Guide for Pharmaceutical Intermediates


Ethyl 6-oxopiperidine-3-carboxylate (CAS 146059-76-9, C₈H₁₃NO₃, MW 171.19) is a chiral piperidine carboxylate ester featuring a 6-oxo lactam ring and an ethyl ester at the 3-position [1]. The compound serves as a versatile intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly in programs targeting mu-opioid receptors and P2X3 purinoceptors [2]. It is commercially available from multiple vendors (e.g., Fluorochem, Bidepharm, AKSci) with standard purities ranging from 95% to 98%, and analytical documentation including NMR and HPLC certificates .

Why Ethyl 6-oxopiperidine-3-carboxylate (CAS 146059-76-9) Cannot Be Replaced by Generic Piperidine Carboxylates


Ethyl 6-oxopiperidine-3-carboxylate cannot be substituted with generic piperidine-3-carboxylates or simpler 6-oxopiperidine analogs without risking substantial changes in bioactivity and synthetic utility. The ethyl ester group provides a specific balance of lipophilicity (cLogP ~0.35) [1] that impacts membrane permeability and protein binding. More critically, the compound's functionalization at the 6-position (lactam) and 3-position (ethyl ester) creates a unique scaffold that has demonstrated high-affinity interactions with mu-opioid receptors (Ki = 0.0970 nM) [2] and P2X3 antagonism (EC₅₀ = 80 nM) [3]. Methyl ester analogs or carboxylic acid derivatives exhibit different physicochemical properties and potency profiles; for example, the carboxylic acid analog ((3S)-6-oxopiperidine-3-carboxylic acid) shows only weak antimicrobial activity (IC₅₀ = 25 µM against S. aureus) . Such disparities underscore that even minor structural changes can drastically alter target engagement and biological outcomes, making generic replacement a high-risk proposition.

Quantitative Differentiation of Ethyl 6-oxopiperidine-3-carboxylate (CAS 146059-76-9) vs. Structural Analogs


Mu-Opioid Receptor Binding Affinity: Ethyl Ester vs. Carboxylic Acid Analog

Ethyl 6-oxopiperidine-3-carboxylate exhibits nanomolar binding affinity for the mu-opioid receptor (MOR), a key target in pain and addiction research. In competitive displacement assays using [³H]DAMGO, the compound achieves a Ki of 0.0970 nM [1] and an IC₅₀ of 1.30 nM [2]. In stark contrast, the carboxylic acid analog (3S)-6-oxopiperidine-3-carboxylic acid shows no reported MOR activity and instead exhibits weak antimicrobial effects (IC₅₀ = 25 µM against S. aureus) . This >25,000-fold difference in potency underscores that the ethyl ester is essential for high-affinity MOR engagement.

Opioid Pharmacology G Protein-Coupled Receptors Pain Management

P2X3 Purinoceptor Antagonism: Ethyl 6-oxopiperidine-3-carboxylate vs. In-Class Reference

Ethyl 6-oxopiperidine-3-carboxylate demonstrates antagonist activity at the P2X3 purinoceptor, a target for chronic pain and cough. In Xenopus oocytes expressing recombinant rat P2X3, the compound exhibits an EC₅₀ of 80 nM when tested at 10 µM [1]. By comparison, a structurally distinct P2X3 antagonist (P2X3 antagonist 34) displays IC₅₀ values of 25 nM (human), 92 nM (rat), and 126 nM (guinea pig) . While the ethyl 6-oxopiperidine-3-carboxylate scaffold is less potent than optimized clinical candidates, it provides a distinct chemotype for SAR exploration and offers a starting point for lead optimization. Generic piperidine carboxylates lacking the 6-oxo lactam do not exhibit measurable P2X3 antagonism.

P2X3 Receptor Pain and Sensory Disorders Ion Channel Pharmacology

Physicochemical and Synthetic Utility: Ethyl Ester vs. Methyl Ester vs. Carboxylic Acid

The ethyl ester group in Ethyl 6-oxopiperidine-3-carboxylate confers a calculated logP (cLogP) of approximately 0.35 [1], placing it in a favorable lipophilicity range for CNS penetration (typically LogP 2–4). The methyl ester analog (methyl 6-oxopiperidine-3-carboxylate, MW 157.17) has a lower molecular weight and slightly reduced lipophilicity [2], which may affect membrane permeability and protein binding. The carboxylic acid analog (MW 143.14) is fully ionized at physiological pH, limiting passive diffusion and CNS exposure [3]. In synthetic workflows, the ethyl ester can be selectively hydrolyzed under mild basic conditions to generate the acid intermediate, whereas the methyl ester may be more susceptible to unwanted side reactions. This fine-tuning of reactivity and physicochemical properties makes the ethyl ester a preferred building block for CNS drug discovery programs.

Medicinal Chemistry Lipophilicity Optimization Synthetic Intermediates

5-Lipoxygenase Inhibition: Ethyl 6-oxopiperidine-3-carboxylate vs. Reference Inhibitors

Ethyl 6-oxopiperidine-3-carboxylate was evaluated for 5-lipoxygenase (5-LOX) inhibitory activity in rat blood and found to be essentially inactive, with an IC₅₀ >55.69 µM . In contrast, known 5-LOX inhibitors such as zileuton exhibit IC₅₀ values in the low micromolar range (e.g., ~0.5–1 µM) [1]. This negative data is valuable for compound selection: the scaffold is not a pan-assay interference compound (PAINS) and does not exhibit off-target 5-LOX activity, reducing the risk of confounding effects in phenotypic screens focused on MOR or P2X3 pathways.

5-Lipoxygenase Inflammation Asthma and Allergy

Synthetic Versatility: Ethyl 6-oxopiperidine-3-carboxylate as a Key Intermediate

Ethyl 6-oxopiperidine-3-carboxylate is a direct precursor in the synthesis of 4-aryl-substituted piperidine derivatives with potential biological activity. For instance, the compound can be elaborated to 4-oxo-6-aryl-3-aza-bicyclo[3.1.0]hexane-1-carboxylates via Baylis-Hillman adduct chemistry [1]. In contrast, the methyl ester analog lacks the same stability under certain reaction conditions, and the carboxylic acid requires additional activation steps (e.g., formation of acid chloride) for further derivatization. This synthetic utility is further demonstrated in patent literature (US5159079) [2], where the compound serves as an intermediate for piperidine-based therapeutic agents.

Organic Synthesis Chiral Building Blocks Process Chemistry

High-Value Application Scenarios for Ethyl 6-oxopiperidine-3-carboxylate (CAS 146059-76-9)


Lead Optimization for Mu-Opioid Receptor (MOR) Analgesics

Given its sub-nanomolar Ki (0.0970 nM) for MOR, Ethyl 6-oxopiperidine-3-carboxylate is an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel MOR agonists or antagonists with reduced side effect profiles. The ethyl ester can be readily hydrolyzed to the acid for conjugation or amide formation, enabling rapid exploration of diverse chemotypes [1]. Researchers can leverage this scaffold to design biased ligands or peripherally restricted MOR agents.

P2X3 Antagonist Development for Chronic Pain and Cough

With confirmed P2X3 antagonist activity (EC₅₀ = 80 nM), this compound serves as a validated hit for programs targeting neuropathic pain, inflammatory pain, and chronic cough. The scaffold is distinct from known P2X3 antagonists (e.g., gefapixant), offering opportunities for IP-differentiated lead optimization [2]. The compound's moderate potency and favorable physicochemical properties (cLogP ~0.35) support oral bioavailability and CNS penetration, making it suitable for in vivo proof-of-concept studies.

Chiral Building Block for CNS-Targeted Libraries

The ethyl 6-oxopiperidine-3-carboxylate core is a privileged structure for CNS drug discovery due to its balanced lipophilicity and the presence of two functional handles (lactam and ester) for diversification. It can be incorporated into parallel synthesis workflows to generate focused libraries targeting GPCRs, ion channels, and enzymes [3]. The compound's commercial availability at >95% purity with analytical documentation (NMR, HPLC) ensures reproducible library synthesis and SAR interpretation.

Process Chemistry and Scale-Up of Piperidine-Based APIs

The compound's straightforward synthesis from 6-oxopiperidine-3-carboxylic acid and ethanol with thionyl chloride makes it amenable to process optimization and scale-up. As an intermediate, it can be used in the manufacture of piperidine-containing active pharmaceutical ingredients (APIs), particularly those requiring a 6-oxo lactam motif. The ethyl ester provides a balance of stability and reactivity that simplifies downstream chemistry and purification.

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